REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([O:8]C)[CH:5]=[C:4]([Cl:10])[C:3]=1[NH:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[CH2:18][C:19]([OH:21])=O.Cl.N1C=CC=CC=1>>[Cl:1][C:2]1[CH:7]=[C:6]([OH:8])[CH:5]=[C:4]([Cl:10])[C:3]=1[N:11]1[C:12]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH2:18][C:19]1=[O:21] |f:1.2|
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=CC(=C1)OC)Cl)NC1=C(C=CC=C1)CC(=O)O
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
Cl.N1=CC=CC=C1
|
Name
|
ice water
|
Quantity
|
2000 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
180 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitated product was filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 1000 ml of ethyl acetate
|
Type
|
WASH
|
Details
|
The organic phase was washed with 200 ml of 1N HCl in water (2×100 ml)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=CC(=C1)O)Cl)N1C(CC2=CC=CC=C12)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |